3-(4-Formyl-1H-pyrazol-1-yl)-5-methylhexanenitrile
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Overview
Description
3-(4-Formyl-1H-pyrazol-1-yl)-5-methylhexanenitrile is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This particular compound is characterized by the presence of a formyl group at the 4-position of the pyrazole ring and a nitrile group at the end of a hexane chain
Preparation Methods
The synthesis of 3-(4-Formyl-1H-pyrazol-1-yl)-5-methylhexanenitrile typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound. This reaction forms the basic pyrazole structure.
Introduction of the Formyl Group: The formyl group can be introduced at the 4-position of the pyrazole ring using a Vilsmeier-Haack reaction. This involves the reaction of the pyrazole with a formylating agent such as POCl3 in the presence of DMF.
Attachment of the Hexanenitrile Chain: The hexanenitrile chain can be attached to the pyrazole ring through a nucleophilic substitution reaction. This involves the reaction of the pyrazole with a suitable alkyl halide, such as 5-bromohexanenitrile, under basic conditions.
Industrial production methods for this compound would likely involve optimization of these synthetic routes to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
3-(4-Formyl-1H-pyrazol-1-yl)-5-methylhexanenitrile can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various functional groups through electrophilic aromatic substitution reactions. Common reagents for these reactions include halogens, nitro groups, and alkyl groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the formyl group would yield 3-(4-carboxy-1H-pyrazol-1-yl)-5-methylhexanenitrile, while reduction of the nitrile group would yield 3-(4-formyl-1H-pyrazol-1-yl)-5-methylhexylamine.
Scientific Research Applications
Medicinal Chemistry: Pyrazole derivatives are known for their biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This compound could be explored for its potential as a drug candidate.
Materials Science: The compound could be used as a building block for the synthesis of novel materials with unique properties, such as conducting polymers or coordination complexes.
Chemical Biology: The compound could be used as a probe to study biological processes involving pyrazole-containing molecules, such as enzyme inhibition or receptor binding.
Mechanism of Action
The mechanism of action of 3-(4-Formyl-1H-pyrazol-1-yl)-5-methylhexanenitrile would depend on its specific application. In medicinal chemistry, the compound could exert its effects by interacting with specific molecular targets, such as enzymes or receptors. For example, the formyl group could form covalent bonds with nucleophilic residues in the active site of an enzyme, thereby inhibiting its activity. The nitrile group could also participate in hydrogen bonding or hydrophobic interactions with the target protein.
Comparison with Similar Compounds
3-(4-Formyl-1H-pyrazol-1-yl)-5-methylhexanenitrile can be compared with other pyrazole derivatives, such as:
3-(4-Formyl-1H-pyrazol-1-yl)propanenitrile: This compound has a shorter alkyl chain compared to this compound, which could affect its physical and chemical properties.
4-(3-(4-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl)benzoic Acid: This compound contains a fluorophenyl group and a benzoic acid moiety, which could impart different biological activities compared to this compound.
4-(4-Formyl-3-phenyl-1H-pyrazol-1-yl)benzoic Acid: This compound has a phenyl group at the 3-position of the pyrazole ring, which could influence its reactivity and interactions with biological targets.
The uniqueness of this compound lies in its specific combination of functional groups and alkyl chain length, which could result in distinct physical, chemical, and biological properties.
Properties
Molecular Formula |
C11H15N3O |
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Molecular Weight |
205.26 g/mol |
IUPAC Name |
3-(4-formylpyrazol-1-yl)-5-methylhexanenitrile |
InChI |
InChI=1S/C11H15N3O/c1-9(2)5-11(3-4-12)14-7-10(8-15)6-13-14/h6-9,11H,3,5H2,1-2H3 |
InChI Key |
DBIZURWXFUCYKV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(CC#N)N1C=C(C=N1)C=O |
Origin of Product |
United States |
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